molecular formula C9H10N2S B045407 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol CAS No. 116643-17-5

6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol

Cat. No.: B045407
CAS No.: 116643-17-5
M. Wt: 178.26 g/mol
InChI Key: PZCZKNDMOKQRTR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2S It is characterized by the presence of a benzimidazole core substituted with two methyl groups at positions 6 and 7, and a thiol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidative cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst like potassium hydroxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzimidazole.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazoles.

Scientific Research Applications

6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the methyl and thiol substitutions.

    2-Mercaptobenzimidazole: Similar structure but without the methyl groups.

    4,5-Dimethylbenzimidazole: Lacks the thiol group.

Uniqueness: 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol is unique due to the combination of its methyl and thiol substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZKNDMOKQRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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